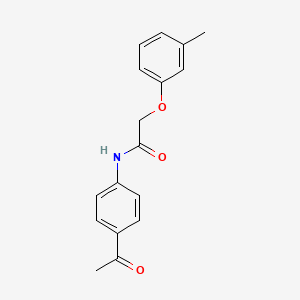
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide is an organic compound with a complex structure that includes both acetyl and phenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4-acetylaminophenol.
Etherification: 3-methylphenol is reacted with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid.
Amide Formation: The final step involves the coupling of 4-acetylaminophenol with 2-(3-methylphenoxy)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale acetylation: using acetic anhydride in the presence of a catalyst.
Continuous flow etherification: to enhance the efficiency and yield of 2-(3-methylphenoxy)acetic acid.
Automated coupling reactions: using advanced machinery to ensure consistent product quality and high throughput.
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
科学研究应用
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide exerts its effects depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Organic Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
N-(4-acetylphenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.
N-(4-methylphenyl)-2-(3-methylphenoxy)acetamide: Has a methyl group on the amide phenyl ring instead of the acetyl group.
Uniqueness
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both acetyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
生物活性
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide, often abbreviated as NAPMA, is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of NAPMA, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
NAPMA is characterized by its unique molecular structure, which includes an acetylphenyl group and a methylphenoxy moiety. This structure contributes to its reactivity and biological interactions. The molecular formula for NAPMA is C16H17NO3, with a molecular weight of approximately 273.31 g/mol.
The biological activity of NAPMA is primarily attributed to its ability to modulate specific molecular targets within biological systems. Research indicates that NAPMA may interact with various enzymes and receptors, influencing cellular pathways involved in inflammation and bone metabolism. Notably, studies have shown that NAPMA inhibits osteoclast differentiation and activity, which is crucial for bone resorption processes.
Anticancer Properties
Research has demonstrated that NAPMA exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The compound's mechanism involves the downregulation of oncogenic markers and induction of apoptosis in cancerous cells.
Table 1: Anticancer Activity of NAPMA
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| PC-3 | 20 | Inhibition of cell proliferation |
Osteoclast Inhibition
NAPMA has been identified as a potential therapeutic agent for osteoporosis due to its ability to inhibit osteoclastogenesis. A study showed that NAPMA effectively reduced the formation of multinucleated TRAP-positive osteoclasts from bone marrow-derived macrophages in a dose-dependent manner without exhibiting cytotoxic effects on other cell types.
Table 2: Effects of NAPMA on Osteoclast Differentiation
| Concentration (µM) | TRAP-positive Cells (%) | Bone Resorption Activity (%) |
|---|---|---|
| 0 | 100 | 100 |
| 5 | 60 | 40 |
| 10 | 30 | 20 |
Case Studies
- Osteoporosis Treatment : In an animal model study, NAPMA was administered to ovariectomized mice, leading to a significant reduction in bone loss compared to control groups. Micro-CT imaging revealed preserved bone density and structure, indicating the compound's potential as a treatment for postmenopausal osteoporosis.
- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of NAPMA in models of acute inflammation. The compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.
属性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-16(10-12)21-11-17(20)18-15-8-6-14(7-9-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
InChI 键 |
FMNYPANVMTXYAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















